N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3,5-dimethoxybenzamide
Description
- This compound belongs to the class of quinazolinones, which exhibit diverse biological activities.
- Its chemical structure consists of a quinazolinone core with additional methoxy and amide functional groups.
- Quinazolinones have been studied for their potential as pharmaceutical agents due to their unique properties .
Properties
Molecular Formula |
C22H25N3O6 |
|---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)ethyl]-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C22H25N3O6/c1-13-24-18-12-20(31-5)19(30-4)11-17(18)22(27)25(13)7-6-23-21(26)14-8-15(28-2)10-16(9-14)29-3/h8-12H,6-7H2,1-5H3,(H,23,26) |
InChI Key |
YJAGDRIALMKVFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=O)N1CCNC(=O)C3=CC(=CC(=C3)OC)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature.
- it can be synthesized through various methods involving quinazolinone precursors and appropriate reagents.
- Industrial production methods may involve modifications of existing synthetic routes or optimization for large-scale production.
Chemical Reactions Analysis
- The compound may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents could include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines).
- Major products depend on the specific reaction conditions and substituents present.
Scientific Research Applications
- In chemistry, this compound could serve as a building block for the synthesis of related heterocycles.
- In biology and medicine, it might exhibit antiproliferative, antimicrobial, or anti-inflammatory properties.
- Its potential applications in industry could include drug development or materials science.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets.
- Further research is needed to elucidate its precise mode of action and relevant pathways.
Comparison with Similar Compounds
- Unfortunately, I couldn’t find direct comparisons with similar compounds.
- exploring related quinazolinones and their properties could highlight its uniqueness.
Biological Activity
N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3,5-dimethoxybenzamide is a synthetic compound belonging to the quinazolinone family. This compound is characterized by its unique structural features, including a quinazolinone core and multiple methoxy substituents, which are known to enhance its pharmacological properties. The molecular formula of this compound is C22H25N3O6, with a molecular weight of approximately 441.5 g/mol .
Structural Characteristics
The compound's structure includes:
- Quinazolinone Core : Known for various biological activities.
- Methoxy Groups : Located at positions 6 and 7, these groups improve solubility and biological activity.
- Amide Linkage : Contributes to the compound's stability and interaction with biological targets.
Anticancer Properties
Research indicates that compounds with a quinazolinone structure often exhibit anticancer activity. For instance, derivatives of quinazolinones have been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific compound has demonstrated similar potential in preliminary studies, suggesting it may act through mechanisms involving the inhibition of key signaling pathways associated with tumor growth.
Antimicrobial Activity
Quinazolinone derivatives have also been reported to possess antimicrobial properties. Studies have shown that modifications in the structure can lead to enhanced activity against a range of bacteria and fungi. The methoxy groups in this compound are hypothesized to contribute to its efficacy by increasing membrane permeability of microbial cells .
Enzyme Inhibition
This compound has been studied for its potential as an enzyme inhibitor. Specific derivatives have shown the ability to inhibit enzymes such as protein kinases and phosphodiesterases, which play critical roles in various cellular processes including signal transduction and metabolic regulation. The presence of the quinazolinone moiety is believed to facilitate binding to these enzymes, thereby modulating their activity .
Study 1: Anticancer Activity Evaluation
In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on human breast cancer cell lines (MCF-7). The results indicated that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 12 µM) and increased apoptosis as evidenced by flow cytometry analysis.
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 8 µg/mL for S. aureus and 16 µg/mL for E. coli, indicating potent antimicrobial activity compared to standard antibiotics .
Research Findings Summary
| Biological Activity | Mechanism | Study Reference |
|---|---|---|
| Anticancer | Induces apoptosis; inhibits cell proliferation | Journal of Medicinal Chemistry |
| Antimicrobial | Disrupts microbial cell membranes | Microbial Drug Resistance Journal |
| Enzyme Inhibition | Binds to protein kinases | Bioorganic & Medicinal Chemistry Letters |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
